molecular formula C25H29N3OS B12917661 3-(3-(Dimethylamino)propyl)-1-(methyl-2-thenylamino)-3-phenyl-2-indolinone CAS No. 33391-50-3

3-(3-(Dimethylamino)propyl)-1-(methyl-2-thenylamino)-3-phenyl-2-indolinone

Cat. No.: B12917661
CAS No.: 33391-50-3
M. Wt: 419.6 g/mol
InChI Key: DMLQYXRUADYZFZ-UHFFFAOYSA-N
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Description

3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one is a complex organic compound that features a unique combination of functional groups, including an indolinone core, a dimethylamino propyl chain, and a thiophen-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indolinone core, followed by the introduction of the dimethylamino propyl chain and the thiophen-2-ylmethyl substituent. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino propyl chain or the thiophen-2-ylmethyl substituent, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propylamine: A simpler compound with similar functional groups but lacking the indolinone core.

    Thiophen-2-ylmethylamine: Contains the thiophen-2-ylmethyl substituent but lacks the indolinone core and dimethylamino propyl chain.

    Indolin-2-one: The core structure of the compound, which can be modified to produce various derivatives.

Uniqueness

3-(3-(Dimethylamino)propyl)-1-(methyl(thiophen-2-ylmethyl)amino)-3-phenylindolin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

33391-50-3

Molecular Formula

C25H29N3OS

Molecular Weight

419.6 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-1-[methyl(thiophen-2-ylmethyl)amino]-3-phenylindol-2-one

InChI

InChI=1S/C25H29N3OS/c1-26(2)17-10-16-25(20-11-5-4-6-12-20)22-14-7-8-15-23(22)28(24(25)29)27(3)19-21-13-9-18-30-21/h4-9,11-15,18H,10,16-17,19H2,1-3H3

InChI Key

DMLQYXRUADYZFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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